

Physicochemical Properties of 7-Fluoro-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-fluoro-1H-indazole

Cat. No.: B1343710

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **7-fluoro-1H-indazole**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making a thorough understanding of its physicochemical profile essential for rational drug design and development.

Core Physicochemical Data

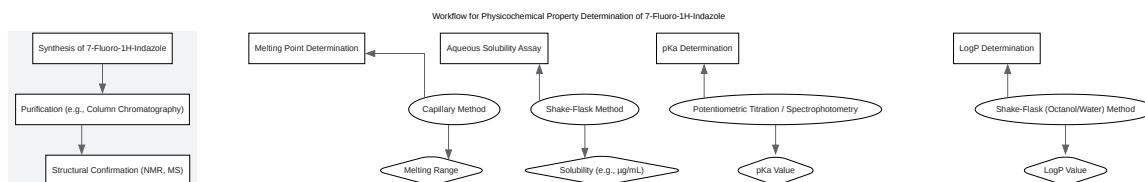
The following table summarizes the available quantitative data for **7-fluoro-1H-indazole** and its closely related isomer, 4-fluoro-1H-indazole, for comparative purposes. It is important to note that some of the listed values are predicted and should be confirmed by experimental determination.

Property	7-Fluoro-1H-Indazole	4-Fluoro-1H-Indazole (Isomer for comparison)	Data Type
Molecular Formula	C ₇ H ₅ FN ₂	C ₇ H ₅ FN ₂	-
Molecular Weight	136.13 g/mol [1][2]	136.13 g/mol [3]	-
Melting Point	Not available	130.0 to 134.0 °C[3][4]	Experimental
Boiling Point	274.9 °C at 760 mmHg[1]	274.892 °C at 760 mmHg[4]	Experimental
Density	1.37 g/cm ³ [1]	1.371 g/cm ³ [4]	Experimental
pKa	Not available	13.21 ± 0.40[4]	Predicted
LogP	Not available	1.70200[4]	Predicted
Aqueous Solubility	Not available	DMSO (Slightly), Methanol (Slightly)[4]	Qualitative
Appearance	Yellow crystalline powder[2]	Yellow-green powder/crystals[3]	-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are standard procedures and can be readily adapted for the characterization of **7-fluoro-1H-indazole**.

Melting Point Determination


The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity.

Methodology:

- A small, finely powdered sample of the organic compound is packed into a capillary tube, sealed at one end.

- The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil.
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.
- The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.[5]

Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and experimental determination of key physicochemical properties of **7-fluoro-1H-indazole**.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic nitrogens, like indazole, the pKa of the conjugate acid is typically determined.

Methodology (Potentiometric Titration):

- A precise amount of **7-fluoro-1H-indazole** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
- The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).
[\[6\]](#)
- The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[\[6\]](#)
- The titration is continued until the pH reaches a plateau in the basic region.
- A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[\[7\]](#)

Aqueous Solubility Determination

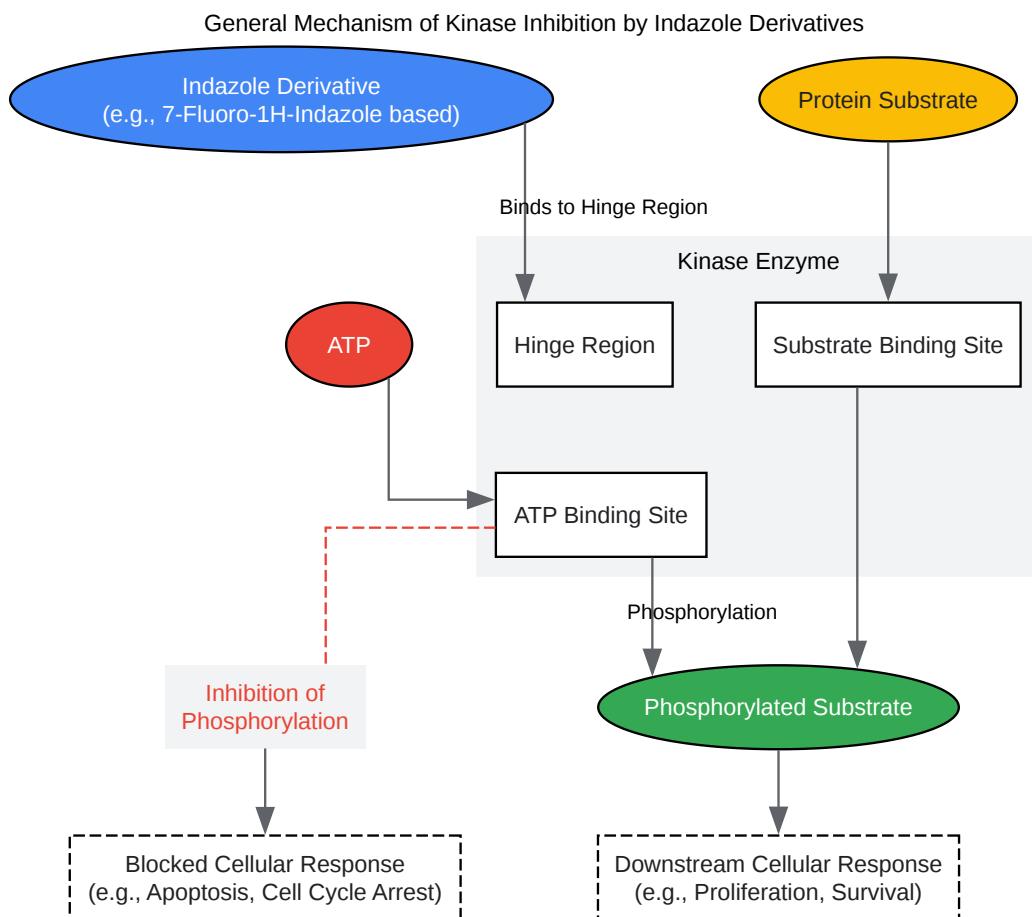
Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.

Methodology (Shake-Flask Method):

- An excess amount of solid **7-fluoro-1H-indazole** is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[\[8\]](#)
- The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[9\]](#)
- After equilibration, the undissolved solid is removed by filtration or centrifugation.[\[10\]](#)
- The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[8\]](#)

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.


Methodology (Shake-Flask Method):

- A solution of **7-fluoro-1H-indazole** is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[11][12]
- The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.[13]
- Aliquots are carefully taken from both the n-octanol and aqueous layers.[13]
- The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.[12]
- The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Biological Significance and Potential Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][14][15] Specifically, **7-fluoro-1H-indazole** and its derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.[2] Research on 7-fluoro-1H-indazol-3-amine has highlighted its role as a hinge-binding fragment for various kinase enzymes.[16] Derivatives of this compound have shown promising antitumor activity, potentially through the induction of apoptosis and cell cycle arrest by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[16][17]

General Role of Indazole Derivatives in Kinase Inhibition

[Click to download full resolution via product page](#)

Caption: Indazole derivatives can act as kinase inhibitors by binding to the hinge region of the ATP binding site, preventing the phosphorylation of protein substrates and thereby blocking downstream signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. 4-FLUORO (1H)INDAZOLE | lookchem [lookchem.com]
- 5. byjus.com [byjus.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-Fluoro-1H-indazol-3-amine|CAS 404827-60-7 [benchchem.com]
- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 7-Fluoro-1H-Indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343710#physicochemical-properties-of-7-fluoro-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com